molecular formula C22H25N3O7 B11176808 3,4,5-trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3,4,5-trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11176808
M. Wt: 443.4 g/mol
InChI Key: XLQAOFWXTKRZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a synthetic acylhydrazone derivative designed for exploratory research in chemical biology and medicinal chemistry. This compound integrates a 3,4,5-trimethoxyphenyl group, a structural motif found in several bioactive molecules. Analogues featuring this pharmacophore are reported in scientific literature to target tubulin, inhibiting its polymerization, which can disrupt microtubule dynamics and is a valuable mechanism for investigating cell division and viability in cancer research . The molecule also contains a benzohydrazide functional group. Acylhydrazones constitute a class of compounds with versatile chemical behavior, known for their role as multidentate ligands in coordination chemistry and their potential antioxidant properties, as seen in derivatives of gallic acid which also contains a 3,4,5-trihydroxybenzene core . The complex architecture of this reagent, combining multiple methoxy-substituted aromatic systems with a hydrazide linkage and a pyrrolidinedione moiety, makes it a subject of interest for developing novel chemical entities and studying structure-activity relationships. Researchers may employ this compound in various in vitro assays to probe its potential biological activities and mechanisms of action.

Properties

Molecular Formula

C22H25N3O7

Molecular Weight

443.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C22H25N3O7/c1-12-6-7-14(29-2)10-16(12)25-19(26)11-15(22(25)28)23-24-21(27)13-8-17(30-3)20(32-5)18(9-13)31-4/h6-10,15,23H,11H2,1-5H3,(H,24,27)

InChI Key

XLQAOFWXTKRZNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoic Acid

The synthesis begins with 3,4,5-trimethoxybenzaldehyde, a key intermediate prepared via:

  • Substitution-Oxidation Route :

    • Raw Material : 1,2,3-Trimethoxybenzene reacts with oxoethanoic acid and hydrochloric acid under Lewis acid catalysis (e.g., AlCl₃) to form 1,2,3-trimethoxybenzyl chloride.

    • Oxidation : The chloride intermediate is oxidized with urotropine (hexamethylenetetramine) in acetic acid to yield 3,4,5-trimethoxybenzaldehyde.

    • Further Oxidation : The aldehyde is oxidized to 3,4,5-trimethoxybenzoic acid using KMnO₄ or CrO₃ in acidic conditions.

Reaction Conditions :

StepReagentsTemperatureTimeYield
SubstitutionAlCl₃, HCl, oxoethanoic acid80°C6 h78%
OxidationUrotropine, acetic acid60°C4 h85%
Benzoic Acid FormationKMnO₄, H₂SO₄100°C3 h90%

Conversion to Benzohydrazide

3,4,5-Trimethoxybenzoic acid is converted to the corresponding hydrazide via:

  • Acid Chloride Formation : Reacting with thionyl chloride (SOCl₂) to form 3,4,5-trimethoxybenzoyl chloride.

  • Hydrazide Synthesis : Treating the acid chloride with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol.

Reaction Scheme :

3,4,5-(MeO)₃C₆H₂COOHSOCl23,4,5-(MeO)₃C₆H₂COClNH2NH23,4,5-(MeO)₃C₆H₂CONHNH2\text{3,4,5-(MeO)₃C₆H₂COOH} \xrightarrow{\text{SOCl}2} \text{3,4,5-(MeO)₃C₆H₂COCl} \xrightarrow{\text{NH}2\text{NH}2} \text{3,4,5-(MeO)₃C₆H₂CONHNH}2

Optimization Notes :

  • Excess hydrazine hydrate (2.5 equiv) ensures complete conversion.

  • Reaction in anhydrous ethanol at 0–5°C minimizes side reactions.

Synthesis of 1-(5-Methoxy-2-Methylphenyl)-2,5-Dioxopyrrolidin-3-amine

Pyrrolidinone Ring Formation

The pyrrolidinone core is synthesized via cyclization of a succinimide derivative:

  • Maleamic Acid Formation : 5-Methoxy-2-methylaniline reacts with maleic anhydride in toluene to form N-(5-methoxy-2-methylphenyl)maleamic acid.

  • Cyclization : Heating the maleamic acid at 150°C in acetic anhydride induces cyclodehydration, yielding 1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl acetate.

  • Hydrolysis : The acetate is hydrolyzed with NaOH to generate the free amine.

Reaction Conditions :

StepReagentsTemperatureTimeYield
Maleamic AcidMaleic anhydride25°C2 h92%
CyclizationAcetic anhydride150°C3 h68%
HydrolysisNaOH, H₂O80°C1 h85%

Coupling of Hydrazide and Pyrrolidinone Moieties

The final step involves nucleophilic substitution between the benzohydrazide and the pyrrolidinone amine:

  • Activation : 3,4,5-Trimethoxybenzohydrazide is treated with triethylamine (TEA) to deprotonate the NH₂ group.

  • Coupling : Reacting with 1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-amine in dimethylformamide (DMF) at 80°C for 12 hours.

Reaction Scheme :

Ar-CONHNH2+R-NH2TEA, DMFAr-CONHNH-R+H2O\text{Ar-CONHNH}2 + \text{R-NH}2 \xrightarrow{\text{TEA, DMF}} \text{Ar-CONHNH-R} + \text{H}_2\text{O}

Optimization Data :

  • Molar Ratio : Hydrazide:amine = 1:1.2 (prevents amine excess).

  • Solvent : DMF enhances solubility and reaction kinetics.

  • Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.43–7.99 (m, aromatic H), 3.85 (s, OCH₃), 2.25 (s, CH₃).

  • IR (KBr) : 1670 cm⁻¹ (C=O), 1595 cm⁻¹ (N–H bend).

  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Challenges in Purification

  • Byproducts : Unreacted hydrazide and pyrrolidinone amine are removed via recrystallization (ethanol/water).

  • Column Chromatography : Ethyl acetate/hexane (3:7) resolves the target compound from dimers.

Alternative Synthetic Routes

One-Pot Hydrazone Formation

A modified approach condenses 3,4,5-trimethoxybenzaldehyde hydrazone with the pyrrolidinone amine under microwave irradiation (100°C, 30 min), achieving 60% yield.

Enzymatic Coupling

Lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) reduce energy consumption but require longer reaction times (24 h).

Industrial-Scale Considerations

  • Cost Analysis : 1,2,3-Trimethoxybenzene (~$50/kg) and hydrazine hydrate (~$20/kg) dominate raw material costs.

  • Waste Management : HCl and SOCl₂ require neutralization with NaOH before disposal .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidin-2,5-dione moiety.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl groups can yield alcohols.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is not fully elucidated. compounds containing the trimethoxyphenyl group have been shown to inhibit various enzymes and proteins, such as tubulin and heat shock protein 90 . The compound may exert its effects by binding to these molecular targets and disrupting their normal function.

Comparison with Similar Compounds

Pharmacological Potential and Limitations

Compound Key Features Bioactivity Limitations
Target Compound 3,4,5-Trimethoxybenzohydrazide + pyrrolidinone Potential dual antibacterial/anticancer Lack of empirical activity data
Azetidinone 4a-k β-lactam + trimethoxybenzamide Antibacterial (Gram-positive focus) Susceptibility to β-lactamase degradation
Maleimide-Succinimide 3 Dual succinimide-maleimide groups Anticancer (MCF-7 IC₅₀ ~12 µM) Complex synthesis
Thiadiazole-Benzamide Thiadiazole + dimethoxybenzamide Enhanced metabolic stability Reduced hydrogen-bonding capacity

Biological Activity

The compound 3,4,5-trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a novel hydrazide derivative that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anti-cancer properties and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name: 3,4,5-trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
  • Molecular Formula: C₁₈H₁₈N₂O₅
  • Molecular Weight: 342.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant anti-cancer properties, particularly through its action on cell cycle regulation and apoptosis induction in various cancer cell lines.

Antiproliferative Activity

In vitro studies have demonstrated that the compound has potent antiproliferative effects against several cancer cell lines. The following table summarizes the findings from various studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)52Induces G2/M phase arrest and apoptosis
MDA-MB-231 (Triple-Negative Breast Cancer)74Inhibits tubulin polymerization
A549 (Lung Cancer)65Induces mitochondrial dysfunction and ROS production

The mechanisms by which 3,4,5-trimethoxy-N'-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide exerts its biological effects include:

  • Cell Cycle Arrest:
    • The compound has been shown to cause G2/M phase arrest in MCF-7 cells, leading to a halt in cell proliferation. This was confirmed through flow cytometry analysis.
  • Apoptosis Induction:
    • Apoptotic pathways are activated via mitochondrial dysfunction and caspase activation. The presence of cleaved PARP and increased Annexin V staining in treated cells indicates the induction of apoptosis.
  • Tubulin Inhibition:
    • Similar to colchicine, the compound disrupts microtubule dynamics by binding to tubulin, preventing polymerization and leading to mitotic catastrophe in cancer cells.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study 1: A study published in Cancer Letters evaluated the effects of this compound on MCF-7 cells. Results showed a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways .
  • Study 2: Research conducted at a leading university demonstrated that treatment with this compound resulted in decreased tumor growth in xenograft models of breast cancer . The study highlighted its potential as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, including hydrazide coupling and pyrrolidinone ring formation. Key steps:

  • Hydrazide formation : React 3,4,5-trimethoxybenzoyl chloride with hydrazine derivatives under controlled pH (e.g., acetic acid) to form the benzohydrazide backbone .
  • Pyrrolidinone cyclization : Use maleic anhydride or diethyl maleate to generate the 2,5-dioxopyrrolidin-3-yl moiety, followed by substitution with 5-methoxy-2-methylphenyl groups via nucleophilic aromatic substitution (requires anhydrous conditions and catalysts like DMAP) .
  • Purification : Recrystallization in methanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and computational methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., methoxy protons at δ 3.70–3.90 ppm, pyrrolidinone carbonyl carbons at δ 170–175 ppm) .
  • IR : Confirm carbonyl stretches (C=O at 1650–1750 cm1^{-1}) and N–H bending (hydrazide at 3200–3350 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : If single crystals are obtained, refine the structure using SHELXL (space group determination, R-factor < 0.05) .

Advanced Research Questions

Q. What experimental strategies are effective for studying its biological activity?

  • In vitro assays : Use MTT or resazurin-based viability assays (e.g., IC50_{50} determination against cancer cell lines like MCF-7) with positive controls (e.g., doxorubicin) .
  • Molecular docking : Target proteins like AKT1 or CDK2 (PDB IDs: 3OCB, 1HCL) using AutoDock Vina. Optimize ligand conformations with PyMOL and analyze binding affinities (ΔG ≤ −15 kcal/mol indicates strong interaction) .
  • ADMET profiling : Predict pharmacokinetics via SwissADME and toxicity using ProTox-II to prioritize lead compounds .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Comparative structural analysis : Use LC-MS to confirm batch-to-batch consistency and rule out degradation products .
  • Replicate assays : Test under standardized conditions (e.g., serum-free media, 48-hour incubation) to minimize variability .
  • Mechanistic validation : Perform kinase inhibition assays (e.g., ADP-Glo™) or Western blotting for downstream targets (e.g., phosphorylated AKT) to corroborate docking predictions .

Q. What advanced techniques are suitable for mechanistic studies?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., KD values for AKT1) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution (if ≥150 kDa) .

Methodological Challenges and Solutions

Q. How can computational modeling improve the design of derivatives?

  • QSAR modeling : Train models on bioactivity data (e.g., pIC50_{50}) using descriptors like logP, polar surface area, and H-bond donors .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level (Gaussian 16) to predict reactivity (e.g., Fukui indices for electrophilic substitution) .
  • MD simulations : Simulate ligand-protein complexes in explicit solvent (GROMACS) for ≥100 ns to assess stability .

Q. What strategies optimize structure-activity relationships (SAR) for this scaffold?

  • Substituent variation : Replace methoxy groups with ethoxy or halogens (Cl, Br) to modulate lipophilicity and target engagement .
  • Scaffold hopping : Synthesize analogs with thiazole or pyridine rings instead of pyrrolidinone (e.g., ) and compare bioactivity .
  • Bioisosteric replacement : Swap the benzohydrazide moiety with sulfonamides or carbamates to enhance metabolic stability .

Data Reproducibility and Validation

Q. How can researchers ensure stability during storage and handling?

  • Stability testing : Store at −20°C in amber vials under argon. Monitor degradation via HPLC over 6 months (room temperature and accelerated conditions at 40°C/75% RH) .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Q. What validation protocols are critical for target identification?

  • CRISPR knockout : Validate target dependency by comparing IC50_{50} in wild-type vs. AKT1/CDK2-knockout cells .
  • SPR competition assays : Test binding displacement with known inhibitors (e.g., ATP-competitive kinase inhibitors) .

Q. How to address discrepancies in crystallographic data?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning .
  • Validation tools : Check geometry with Mogul and electron density with COOT .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.